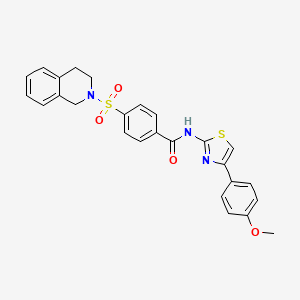

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide (CAS: 921566-80-5) is a benzamide derivative featuring a sulfonamide-linked 3,4-dihydroisoquinoline moiety and a 4-(4-methoxyphenyl)thiazol-2-yl substituent. Its molecular formula is C28H23N3O5S2 (MW: 545.6 g/mol) . The compound’s structure combines a sulfonyl-dihydroisoquinoline group, known for enhancing hydrophobic interactions, with a thiazole ring substituted with a 4-methoxyphenyl group, which may influence electronic properties and binding affinity.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O4S2/c1-33-22-10-6-19(7-11-22)24-17-34-26(27-24)28-25(30)20-8-12-23(13-9-20)35(31,32)29-15-14-18-4-2-3-5-21(18)16-29/h2-13,17H,14-16H2,1H3,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAIKWHWHWUUKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Characteristics

The compound features several functional groups:

- Dihydroisoquinoline moiety : Known for its role in various biological activities.

- Sulfonamide group : Often associated with antibacterial and antitumor properties.

- Thiazole and benzamide components : Contribute to the compound's pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The dihydroisoquinoline sulfonamide derivatives have been identified as potent inhibitors of specific enzymes, such as aldo-keto reductase (AKR1C3), which is implicated in cancer progression. Studies indicate that these compounds can exhibit isoform-selectivity, enhancing their therapeutic potential against breast and prostate cancers .

- Cytotoxic Effects : Research has shown that related compounds can induce cytotoxicity in cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated significant inhibitory effects on cell proliferation, suggesting that the compound may also possess anticancer properties .

- Antimicrobial Activity : Some derivatives of sulfonamides have shown promise as antimicrobial agents. The presence of the thiazole ring may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | AKR1C3 inhibition | |

| Cytotoxicity | Induction of apoptosis | |

| Antimicrobial | Membrane disruption |

Case Study 1: Inhibition of AKR1C3

A high-throughput screening identified a related compound with a similar structure as a potent inhibitor of AKR1C3. This study highlighted the importance of the positioning of functional groups for optimal binding affinity and selectivity. The sulfonamide group was crucial for achieving the desired enzyme inhibition, which could lead to reduced tumor growth in cancer models .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies evaluating the cytotoxic effects of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl) derivatives against various cancer cell lines demonstrated significant reductions in cell viability. The MTT assay revealed that concentrations below 10 µM were effective in inducing apoptosis, indicating a strong potential for further development as an anticancer agent .

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of isoquinoline and thiazole exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. In vitro studies have shown promising results, suggesting that it may enhance acetylcholine levels in the brain, thereby improving memory and cognitive functions .

Anticancer Activity

Several studies have identified compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide as potential inhibitors of cancer-related enzymes. For instance, derivatives containing the isoquinoline structure have demonstrated inhibitory effects on the aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancers . This suggests that the compound could be further explored as a lead compound in anticancer drug development.

Antimicrobial Properties

The thiazole component is known for its antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, showing significant antibacterial effects. This opens avenues for developing new antibiotics based on this compound's framework .

Case Study 1: Neuroprotective Activity Evaluation

In a recent study, researchers synthesized a series of isoquinoline-thiazole hybrids and evaluated their AChE inhibitory activity using in vitro assays. One compound demonstrated an IC50 value significantly lower than that of standard drugs used in Alzheimer’s treatment, indicating its potential as a therapeutic agent .

Case Study 2: Anticancer Screening

Another study focused on evaluating the anticancer properties of related compounds against various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂–NH–) exhibits characteristic reactivity through its polarized S=O bonds and acidic N–H proton (pKa ~10). Key reactions include:

Amide Bond Transformations

The benzamide group (–CONH–) participates in hydrolysis and condensation reactions:

Thiazole Ring Modifications

The 4-(4-methoxyphenyl)thiazol-2-yl group undergoes electrophilic and nucleophilic substitutions:

Methoxyphenyl Group Reactions

The para-methoxy substituent on the phenyl ring shows typical aromatic reactivity:

Stability Under Synthetic Conditions

The compound demonstrates moderate thermal stability (<200°C) but susceptibility to:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Substituent Variations on the Thiazole/Phenyl Moiety

- 4-Methoxyphenyl vs. Halogens, being electron-withdrawing, may enhance binding to electrophilic enzyme residues but reduce solubility .

- Diethylsulfamoyl vs. Dihydroisoquinoline Sulfonyl: Compounds like 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () replace the dihydroisoquinoline sulfonyl group with a smaller diethylsulfamoyl group, likely reducing hydrophobic interactions but improving metabolic stability .

Q & A

Q. Table 1: Key Spectral Benchmarks for Structural Confirmation

| Functional Group | IR Range (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Sulfonyl (SO₂) | 1320–1350 | - | 125–135 (SO₂-C) |

| Benzamide (C=O) | 1650–1680 | 8.1–8.3 (NHCO) | 165–170 (C=O) |

| Thiazole (C-S) | 650–750 | 7.2–7.5 (thiazole H) | 115–125 (C-S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.